2-Tert-butyl-4-(dimethylamino)phenol
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Overview
Description
2-Tert-butyl-4-(dimethylamino)phenol: is an organic compound with the molecular formula C12H19NO . It is a hindered phenolic compound known for its antioxidant properties. This compound is used in various industrial applications, particularly in stabilizing lubricant oils .
Mechanism of Action
Target of Action
It is known that this compound is a hindered phenolic compound . Phenolic compounds are known to interact with various biological targets, including proteins and enzymes, and can influence cellular processes.
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Pharmacokinetics
As a phenolic compound, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a phenolic compound, it may exert antioxidant effects, which can protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-4-(dimethylamino)phenol. For instance, the compound is stable under normal conditions but is sensitive to light . Furthermore, its solubility in various solvents can affect its bioavailability and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of 2-Tert-butyl-4-(dimethylamino)phenol typically involves the condensation of phenol with 2,6-di-tert-butylphenol.
Amination Reaction: The condensation product is then reacted with dimethylamine to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: The oxidation of this compound typically yields quinone derivatives.
Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.
Scientific Research Applications
Chemistry:
Antioxidant: 2-Tert-butyl-4-(dimethylamino)phenol is widely used as an antioxidant in the stabilization of lubricant oils.
Biology and Medicine:
Antimicrobial Agent: This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls and membranes.
Industry:
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound used as an antioxidant.
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
Uniqueness:
Biological Activity
2-Tert-butyl-4-(dimethylamino)phenol, also known as 2-TBMDP, is a compound with significant biological activity that has garnered attention in various fields of research, including microbiology and pharmacology. This article reviews the biological properties of 2-TBMDP, focusing on its antimicrobial, antifungal, and potential therapeutic effects.
Chemical Structure and Properties
2-TBMDP is characterized by its tert-butyl and dimethylamino groups attached to a phenolic structure. Its chemical formula is C12H17N and it has a molecular weight of 189.27 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various biological applications.
Antimicrobial Properties
Research indicates that 2-TBMDP exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of quorum sensing, which is crucial for bacterial virulence .
Table 1: Antimicrobial Activity of 2-TBMDP
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Candida albicans | 128 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, 2-TBMDP has been investigated for antifungal activity. Studies have shown that it can inhibit the growth of various fungi, including Candida species. The compound's effectiveness is attributed to its ability to interfere with fungal cell wall synthesis .
Case Study 1: Inhibition of Quorum Sensing
A significant study reported that 2-TBMDP isolated from the endophytic fungus Daldinia eschscholtzii inhibited the quorum-sensing properties of Pseudomonas aeruginosa. This inhibition led to a reduction in biofilm formation and virulence factor secretion, showcasing the compound's potential as an alternative antimicrobial strategy against biofilm-associated infections .
Case Study 2: Pharmacological Potential
Another investigation highlighted the potential pharmacological applications of 2-TBMDP in drug development. The compound was assessed for its ability to modulate specific cellular pathways associated with inflammation and oxidative stress, suggesting its use in therapeutic formulations targeting chronic inflammatory diseases .
The biological activity of 2-TBMDP is primarily attributed to its interaction with cellular targets. It may act by binding to specific enzymes or receptors involved in microbial metabolism and virulence. Additionally, its phenolic structure allows for the formation of hydrogen bonds with biological macromolecules, enhancing its efficacy .
Properties
IUPAC Name |
2-tert-butyl-4-(dimethylamino)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-8-9(13(4)5)6-7-11(10)14/h6-8,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVZKOOLSGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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